15-keto Prostaglandin F1alpha
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Overview
Description
15-keto Prostaglandin F1.alpha. is a biologically active metabolite of Prostaglandin F1.alpha. It is formed through the enzymatic oxidation of Prostaglandin F1.alpha. by 15-hydroxyprostaglandin dehydrogenase. This compound plays a significant role in various physiological processes, including inflammation, vascular tone regulation, and reproductive functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 15-keto Prostaglandin F1.alpha. typically involves the oxidation of Prostaglandin F1.alpha. using 15-hydroxyprostaglandin dehydrogenase. This enzyme catalyzes the dehydrogenation of the C-15 hydroxyl group to form the keto group .
Industrial Production Methods: Industrial production of 15-keto Prostaglandin F1.alpha. is often carried out through biotechnological processes involving the use of microbial or enzymatic systems to achieve the desired oxidation. These methods ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 15-keto Prostaglandin F1.alpha. undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions on the molecule.
Reduction: The keto group can be reduced back to a hydroxyl group.
Substitution: Functional groups on the molecule can be substituted under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but common reagents include halogens and organometallic compounds.
Major Products:
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted prostaglandin derivatives.
Scientific Research Applications
15-keto Prostaglandin F1.alpha. has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism and synthesis.
Biology: Investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis.
Medicine: Studied for its potential therapeutic effects in inflammatory diseases, cardiovascular disorders, and reproductive health.
Mechanism of Action
The mechanism of action of 15-keto Prostaglandin F1.alpha. involves its interaction with specific prostaglandin receptors on the cell surface. Upon binding to these receptors, it activates intracellular signaling pathways that regulate various physiological processes. The primary molecular targets include G-protein coupled receptors, which mediate the effects of prostaglandins on inflammation, vascular tone, and reproductive functions .
Comparison with Similar Compounds
Prostaglandin F1.alpha.: The parent compound from which 15-keto Prostaglandin F1.alpha. is derived.
Prostaglandin F2.alpha.: Another closely related prostaglandin with similar biological activities.
15-keto Prostaglandin F2.alpha.: A structurally similar compound with a keto group at the same position.
Uniqueness: 15-keto Prostaglandin F1.alpha. is unique due to its specific metabolic pathway and its distinct biological activities compared to other prostaglandins. Its formation through the enzymatic oxidation of Prostaglandin F1.alpha. and its role in various physiological processes make it a compound of significant interest in scientific research .
Properties
Molecular Formula |
C20H34O5 |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
7-[(2R)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]heptanoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,16-19,22-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t16?,17-,18?,19?/m1/s1 |
InChI Key |
QPXXPLNAYDQELM-ZYCUGDQCSA-N |
Isomeric SMILES |
CCCCCC(=O)/C=C/[C@H]1C(CC(C1CCCCCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC(=O)C=CC1C(CC(C1CCCCCCC(=O)O)O)O |
Origin of Product |
United States |
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